molecular formula C10H8ClF3OS B14066121 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14066121
M. Wt: 268.68 g/mol
InChI Key: ADEPJMSMFODUOY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 3-chloro-2-(trifluoromethylthio)phenyl group. This compound is characterized by two electron-withdrawing substituents: a chlorine atom at the meta-position and a trifluoromethylthio (-SCF₃) group at the ortho-position. The -SCF₃ group imparts significant lipophilicity and stability, while the chloro substituent enhances electrophilicity at the carbonyl carbon.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)5-7-3-2-4-8(11)9(7)16-10(12,13)14/h2-4H,5H2,1H3

InChI Key

ADEPJMSMFODUOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 3-chloro-2-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with various enzymes and receptors. The chloro group can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one C₁₀H₈ClF₃OS 276.68 3-Cl, 2-SCF₃ High lipophilicity; potential agrochemical/pharmaceutical use
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one C₁₀H₈F₃NO₃S 279.24 2-NO₂, 4-SCF₃ Strong electron-withdrawing nitro group; physicochemical data available
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one C₁₂H₁₃F₃O₂S 278.29 3-OEt, 5-SCF₃ ≥98% purity; ethoxy group enhances solubility
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 3-CF₃ Intermediate in fenfluramine synthesis
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS 172.63 Thiophene-2-yl, 3-Cl Friedel-Crafts acylation product; aromatic reactivity

Key Observations :

  • Substituent Effects: The -SCF₃ group in the target compound and its analogs increases lipophilicity and metabolic stability, making these compounds suitable for pesticidal or pharmaceutical applications . Ethoxy groups () improve solubility in polar solvents, whereas chloro substituents favor hydrophobic interactions .
  • Molecular Weight Trends :
    • Derivatives with bulkier substituents (e.g., ethoxy in ) exhibit higher molecular weights but comparable stability to the target compound .

Biological Activity

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C10H8ClF3OS, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The compound features a chloro group, a trifluoromethylthio group, and a ketone functional group, contributing to its unique reactivity and biological interactions. Its molecular weight is 268.68 g/mol, and it is characterized by the following structural properties:

PropertyValue
Molecular FormulaC10H8ClF3OS
Molecular Weight268.68 g/mol
IUPAC Name1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
InChI KeyADEPJMSMFODUOY-UHFFFAOYSA-N

Biological Activity

Research indicates that 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one exhibits antimicrobial and anticancer properties. The presence of halogen atoms and the trifluoromethylthio group enhances its lipophilicity and metabolic stability, allowing for effective interactions with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, in vitro assays have shown effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The anticancer potential of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Notably, it has been tested against various cancer types, including breast and lung cancers.

The mechanism by which 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one exerts its biological effects is primarily through interaction with specific enzymes and receptors. The trifluoromethylthio group enhances the compound's binding affinity to target proteins, which may include kinases involved in cancer progression.

Interaction Studies

Interaction studies indicate that the compound can bind to c-KIT kinase, a known target in certain cancers. This interaction is crucial as c-KIT mutations are associated with resistance to conventional therapies. The ability of this compound to inhibit c-KIT activity suggests its potential as a therapeutic agent in treating gastrointestinal stromal tumors (GISTs).

Case Studies

Several case studies have highlighted the efficacy of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
  • Evaluation in Cancer Models : In a preclinical model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer drug .
  • Kinase Inhibition Studies : Research focusing on c-KIT inhibition demonstrated that 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one effectively inhibited both wild-type and mutant forms of the kinase, suggesting its utility in overcoming drug resistance .

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